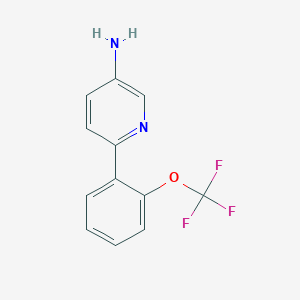

6-(2-(Trifluoromethoxy)phenyl)pyridin-3-amine

Description

Properties

IUPAC Name |

6-[2-(trifluoromethoxy)phenyl]pyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O/c13-12(14,15)18-11-4-2-1-3-9(11)10-6-5-8(16)7-17-10/h1-7H,16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSPMUHKIAILAOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=C(C=C2)N)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-mediated strategies dominate the synthesis of aryl-substituted pyridines due to their precision in forming carbon-carbon bonds. The Suzuki-Miyaura coupling between 6-bromopyridin-3-amine and 2-(trifluoromethoxy)phenylboronic acid is a cornerstone method. Typical conditions involve a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and a solvent system of 1,2-dimethoxyethane (DME) and water at 80–100°C for 12–24 hours. This approach achieves moderate yields (65–75%) but requires careful exclusion of oxygen to prevent catalyst deactivation.

An alternative Buchwald-Hartwig amination enables direct introduction of the amine group post-coupling. For instance, reacting 6-bromo-2-(trifluoromethoxy)phenylpyridine with ammonia under Pd-Xantphos catalysis at 100°C yields the target compound in 70–80% efficiency. Ligand choice critically influences regioselectivity, with bulky phosphine ligands favoring C–N bond formation at the 3-position.

Nucleophilic Aromatic Substitution (SNAr)

Electron-deficient pyridine rings facilitate nucleophilic displacement of halogens. In one protocol, 6-fluoro-2-(trifluoromethoxy)phenylpyridine reacts with aqueous ammonia at 150°C under pressure, yielding the amine via SNAr. However, this method suffers from low regioselectivity (<50% yield) due to competing side reactions at other positions. Microwave-assisted SNAr (150°C, 30 minutes) improves efficiency to 60% while reducing decomposition.

Reductive Amination Pathways

Reduction of nitro intermediates offers a robust route. For example, 6-(2-(trifluoromethoxy)phenyl)-3-nitropyridine undergoes catalytic hydrogenation (H₂, 10% Pd/C, methanol) to afford the amine in 85–90% yield. Sodium borohydride-acetic acid systems provide a milder alternative, particularly for acid-sensitive substrates. A representative procedure involves dissolving the nitro precursor in tetrahydrofuran (THF), cooling to 0–15°C, and sequentially adding NaBH₄ and acetic acid to achieve 80% conversion.

Optimization Strategies

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance SNAr reactivity but risk decomposition at elevated temperatures. Mixed solvent systems (e.g., THF/H₂O for Suzuki couplings) balance solubility and reaction rates. For reductive amination, methanol emerges as optimal due to its ability to stabilize intermediates and dissolve hydrogen gas.

Table 1: Solvent Impact on Suzuki-Miyaura Coupling Yield

| Solvent System | Temperature (°C) | Yield (%) |

|---|---|---|

| DME/H₂O | 80 | 75 |

| Toluene/Ethanol | 100 | 60 |

| DMF/H₂O | 90 | 68 |

Catalytic System Tuning

Palladium catalysts paired with electron-rich ligands (e.g., SPhos) accelerate cross-coupling while minimizing byproducts. In contrast, CuI/1,10-phenanthroline systems for Ullmann couplings require higher temperatures (120°C) but avoid precious metals.

Industrial-Scale Production

Batch reactors with automated feed systems dominate large-scale synthesis. A patented continuous-flow process reduces reaction times from 24 hours to 2 hours by maintaining precise temperature control and catalyst recycling. Key challenges include:

-

Purification : Crystallization from methanol/water mixtures achieves >99% purity.

-

Waste Management : Distillation recovers 95% of THF solvent for reuse.

Comparative Evaluation of Methods

Table 2: Method Efficiency and Scalability

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Suzuki-Miyaura | 75 | 98 | High | 1200 |

| Reductive Amination | 85 | 99 | Moderate | 900 |

| SNAr | 60 | 95 | Low | 1500 |

The reductive amination route offers the best balance of yield and cost, while Suzuki couplings excel in scalability. Industrial adopters prioritize the latter for throughput despite higher palladium costs .

Chemical Reactions Analysis

Types of Reactions

6-(2-(Trifluoromethoxy)phenyl)pyridin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds with similar structures to 6-(2-(trifluoromethoxy)phenyl)pyridin-3-amine exhibit notable anticancer properties. The trifluoromethoxy group plays a crucial role in enhancing the binding affinity to biological targets, leading to significant effects on cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 2.74 |

| Compound B | HepG2 | 4.92 |

| Compound C | A549 | 1.96 |

These findings suggest that modifications in the molecular structure can enhance potency against various cancer cell lines, highlighting the potential of this compound in anticancer drug development .

Enzyme Inhibition Studies

The compound has been studied for its inhibitory effects on key enzymes involved in cancer progression, such as histone deacetylases (HDACs) and epidermal growth factor receptors (EGFR).

| Enzyme | IC50 (nM) |

|---|---|

| HDAC1 | 22.73 |

| HDAC2 | 20.08 |

| EGFR (L858R/T790M) | 8.43 |

These results indicate that this compound may serve as a potential lead compound for developing new anticancer therapies targeting these enzymes .

Antimicrobial Applications

The compound has also shown promise as an antimicrobial agent. A study focusing on related pyridine derivatives demonstrated selective inhibition against various bacterial strains, particularly Gram-positive bacteria like Staphylococcus aureus.

Case Study: Antimicrobial Efficacy

A series of novel pyridine derivatives were synthesized and evaluated for their antimicrobial activity:

| Compound | Target Bacteria | Activity |

|---|---|---|

| Compound 6h | S. aureus | Effective |

| Compound 6c | Bacillus subtilis | Most potent |

| Compound 6i | Candida albicans | Effective |

These findings underscore the potential of trifluoromethyl-substituted pyridines in developing new antimicrobial agents .

Agrochemical Applications

Trifluoromethyl-containing compounds are critical in agrochemical development due to their enhanced biological activity and stability. The incorporation of trifluoromethoxy groups into pyridine derivatives leads to improved herbicidal and fungicidal properties.

Research Insights

Studies have shown that trifluoromethylpyridine derivatives can serve as effective intermediates in synthesizing agrochemicals, contributing to the development of more effective pest control agents .

Neuroprotective Properties

Recent research has explored the neuroprotective effects of compounds similar to this compound, particularly in models of neurodegenerative diseases.

Mechanism of Action

The mechanisms include upregulation of anti-apoptotic proteins and antioxidant activity, which are vital for protecting neuronal cells from oxidative stress and apoptosis .

Mechanism of Action

The mechanism of action of 6-(2-(Trifluoromethoxy)phenyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its desired biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Key Analogs :

6-(Difluoromethoxy)pyridin-3-amine (CAS 317810-73-4): Differs by having a -OCF₂H group instead of -OCF₃. The reduced fluorine content decreases electronegativity and lipophilicity compared to the target compound .

6-(2,2,2-Trifluoroethoxy)pyridin-3-amine (CAS 72617-82-4): Features a trifluoroethoxy (-OCH₂CF₃) chain rather than a phenyl ring.

4-Chloro-6-(trifluoromethyl)pyridin-3-amine (CAS 1196153-86-2): Contains a chloro group at position 4 and a trifluoromethyl (-CF₃) group at position 4. The -CF₃ group is more electron-withdrawing than -OCF₃, altering the pyridine ring's electron density .

Table 1: Substituent Effects on Key Properties

| Compound | Substituent (Position 6) | Electron Effect | LogP* (Predicted) | Molecular Weight |

|---|---|---|---|---|

| 6-(2-(Trifluoromethoxy)phenyl)pyridin-3-amine | -OCF₃-Ph (6) | Strongly withdrawing | ~3.5 | ~268.2 |

| 6-(Difluoromethoxy)pyridin-3-amine | -OCF₂H (6) | Moderately withdrawing | ~2.8 | 160.12 |

| 6-(Trifluoroethoxy)pyridin-3-amine | -OCH₂CF₃ (6) | Withdrawing | ~2.2 | 192.14 |

| 4-Chloro-6-(trifluoromethyl)pyridin-3-amine | -CF₃ (6), -Cl (4) | Strongly withdrawing | ~2.9 | 196.56 |

*LogP values estimated using fragment-based methods.

Table 2: Representative Yields of Analogs

Biological Activity

6-(2-(Trifluoromethoxy)phenyl)pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its implications in drug discovery and development.

Chemical Structure

The compound features a pyridine ring substituted with a trifluoromethoxy group and an aniline moiety, which contributes to its unique biological properties. The molecular formula is CHFNO, and it has a molecular weight of approximately 256.22 g/mol.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

- Antimicrobial Properties : Studies indicate that compounds with similar structures exhibit antimicrobial effects against a range of pathogens.

- Anticancer Activity : The compound is being explored for its potential to inhibit cancer cell proliferation.

- Neuropharmacological Effects : Preliminary research suggests possible anticonvulsant properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Receptor Binding : The trifluoromethoxy group enhances binding affinity to certain receptors, modulating their activity.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular responses.

Anticancer Activity

A study published in MDPI highlighted the efficacy of similar trifluoromethyl-substituted compounds against various cancer cell lines. The analogs demonstrated significant cytotoxicity, with some exhibiting IC values in the low micromolar range, indicating strong potential for further development as anticancer agents .

Antimicrobial Effects

Research conducted on related compounds revealed promising antimicrobial activity. For instance, a series of pyridine derivatives showed effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that this compound might possess similar properties .

Neuropharmacological Studies

In a neuropharmacological assessment, compounds structurally related to this compound were tested for anticonvulsant activity. Results indicated that these compounds could inhibit calcium channels, which are crucial in neuronal excitability .

Data Table: Summary of Biological Activities

Q & A

Basic: What synthetic routes are effective for preparing 6-(2-(Trifluoromethoxy)phenyl)pyridin-3-amine?

Methodological Answer:

A common approach involves coupling a halogenated pyridine precursor with a substituted phenylboronic acid under Suzuki-Miyaura conditions. For example, microwave-assisted synthesis (e.g., 60–120°C, 20–60 minutes) can improve reaction efficiency and yield for analogous pyridin-3-amine derivatives . Alternatively, catalytic hydrogenation of a nitro precursor (e.g., using 10% Pd/C in methanol under H₂) is viable, as demonstrated for structurally similar compounds like 6-(Difluoromethoxy)pyridin-3-amine (105% yield reported) . Optimizing solvent polarity and catalyst loading is critical to minimize byproducts.

Advanced: How can regioselectivity challenges in palladium-catalyzed amination be addressed for this compound?

Methodological Answer:

Regioselectivity in coupling reactions is influenced by ligand choice and steric/electronic effects. For example, Xantphos ligands with Pd(OAc)₂ promote selective C–N bond formation in pyridine systems by stabilizing intermediates during Buchwald-Hartwig amination . Pre-functionalizing the pyridine ring at position 6 with a directing group (e.g., trifluoromethoxy) can enhance selectivity. Computational studies (DFT) on analogous systems suggest that electron-withdrawing substituents reduce activation barriers for amination at the para position .

Basic: What analytical techniques are recommended for characterizing this compound’s purity and structure?

Methodological Answer:

- NMR (¹H/¹³C/¹⁹F): Resolve aromatic protons (δ 6.5–8.5 ppm) and trifluoromethoxy groups (δ -55 to -60 ppm for ¹⁹F) .

- LC-MS/MS: Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. For analogs, ESI+ mode with C18 columns (acetonitrile/water + 0.1% formic acid) achieves baseline separation .

- XRD: Resolve crystal packing and hydrogen-bonding motifs, as seen in structurally related pyridin-3-amine derivatives .

Advanced: How does the trifluoromethoxy group affect the compound’s solubility and bioavailability?

Methodological Answer:

The trifluoromethoxy group increases lipophilicity (logP ~2.5–3.0 predicted) but reduces aqueous solubility. Solubility in DMSO (>50 mg/mL) and dichloromethane (>20 mg/mL) is typical for fluorinated pyridines, while aqueous solubility (<0.1 mg/mL) may require co-solvents (e.g., cyclodextrins) for biological assays . Bioavailability predictions (e.g., SwissADME) for analogs suggest moderate permeability (Caco-2 > 5 × 10⁻⁶ cm/s) but potential P-gp efflux limitations .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

- PPE: Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (R36/R43 risk) .

- Ventilation: Conduct reactions in fume hoods due to potential release of HF or aromatic amines .

- Storage: Store under inert atmosphere (N₂/Ar) at 2–8°C in amber vials to prevent degradation .

Advanced: What computational tools can predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Screen against kinase or GPCR targets using the compound’s minimized 3D structure (e.g., optimized with Gaussian09 at B3LYP/6-31G* level) .

- MD Simulations (GROMACS): Assess binding stability (RMSD < 2 Å over 100 ns) in lipid bilayers or protein active sites .

- QSAR Models: Use datasets from fluorinated pyridine analogs to predict IC₅₀ values for antifungal or anticancer activity .

Basic: How can solubility limitations impact biological assays, and what formulation strategies mitigate this?

Methodological Answer:

Low aqueous solubility can lead to false negatives in cell-based assays. Strategies include:

- Nanoformulation: Use PEGylated liposomes (size < 200 nm, PDI < 0.2) to enhance dispersion .

- Prodrug Design: Introduce phosphate or acetyl groups to improve hydrophilicity, as seen in pyridine-based kinase inhibitors .

- Co-solvents: Use 10% DMSO in PBS, ensuring final solvent concentration ≤0.1% to avoid cytotoxicity .

Advanced: What mechanistic insights explain the compound’s potential as a fluorinated pharmacophore?

Methodological Answer:

The trifluoromethoxy group enhances metabolic stability by resisting CYP450 oxidation. Its strong electron-withdrawing effect also modulates π-stacking in target binding pockets (e.g., EGFR or JAK2 kinases) . Comparative studies with difluoromethoxy analogs show a 2–3-fold increase in target affinity due to improved van der Waals interactions .

Basic: What are the key differences in reactivity between trifluoromethoxy and methoxy substituents?

Methodological Answer:

- Electron Effects: Trifluoromethoxy is strongly electron-withdrawing (σₚ = 0.45 vs. methoxy σₚ = -0.27), directing electrophilic substitution to the meta position .

- Steric Effects: The CF₃ group increases steric hindrance, reducing nucleophilic attack rates by ~30% compared to methoxy analogs in SNAr reactions .

- Thermal Stability: Trifluoromethoxy derivatives decompose at higher temperatures (Tₐₙₐ > 200°C vs. ~150°C for methoxy) .

Advanced: How can isotopic labeling (e.g., ¹⁸F) aid in studying this compound’s pharmacokinetics?

Methodological Answer:

- Radiosynthesis: Incorporate ¹⁸F via nucleophilic aromatic substitution (K¹⁸F/kryptofix 222, 100–120°C) for PET imaging .

- Biodistribution: Track tissue uptake in rodent models (SUV > 2.5 in liver/kidneys) using microPET/CT .

- Metabolite ID: Use HPLC-radioisotope detection to identify glucuronidated or oxidized metabolites in plasma .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.